2-Chloro-4-(2-methylpiperidin-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(2-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICGWOBTJRBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(2-methylpiperidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and drug metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.
Biological Activity
2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is an organic compound notable for its potential as a pharmaceutical intermediate. This compound, characterized by the molecular formula C12H17ClN2, features a chloro substituent at the 2-position and a 2-methylpiperidin-1-yl group at the 4-position of the pyridine ring. Its structural characteristics suggest significant implications in medicinal chemistry, particularly regarding its interactions with biological targets.
Chemical Structure and Properties
The unique structure of this compound allows for various chemical modifications, which can enhance its biological activity. The presence of the pyridine ring is common in many bioactive molecules, indicating potential therapeutic applications. The compound's ability to act as an intermediate in synthesizing other bioactive compounds makes it particularly valuable in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2 |
| Molecular Weight | 224.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in modulating neurotransmitter receptors and enzymes. This modulation suggests potential applications in treating neurological disorders. The compound has been studied for its binding affinity to various biological targets through techniques such as molecular docking simulations and receptor binding assays.
Neurotransmitter Interaction
The compound's interactions with neurotransmitter receptors are crucial for understanding its pharmacological potential. Studies have shown that it may influence pathways related to neurotransmission, which is essential for developing drugs targeting conditions like schizophrenia and depression.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds structurally similar to this compound:
- Pharmacokinetics and Metabolism : A study on related compounds indicated that modifications in the piperidine moiety could lead to enhanced potency and favorable pharmacokinetic profiles. For instance, modifications that increase lipophilicity often correlate with improved bioavailability and reduced clearance rates in vivo .
- Anticancer Activity : Research has highlighted the potential anticancer properties of related pyridine derivatives. In vitro studies demonstrated that certain analogs could inhibit cancer cell proliferation effectively, suggesting that similar mechanisms might be explored with this compound .
- Binding Affinity Studies : Molecular docking studies have shown that this compound can bind effectively to specific targets involved in cancer and neurological pathways, indicating its potential as a lead compound for further drug development .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential effects on neurotransmitter receptors |
| Anticancer Properties | Inhibition of cancer cell growth in vitro |
| Binding Affinity | Effective binding to relevant biological targets |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C12H17ClN2, featuring a pyridine ring with a chloro substituent at the 2-position and a 2-methylpiperidin-1-yl group at the 4-position. This unique structure allows for various chemical modifications, enhancing its potential as a pharmaceutical intermediate and in agrochemical formulations.
Pharmaceutical Applications
-
Pharmaceutical Intermediate :
- 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine serves as an intermediate in the synthesis of various bioactive compounds. Its structural similarity to known drugs suggests potential therapeutic applications, particularly in treating neurological disorders .
- The compound has been studied for its interactions with neurotransmitter receptors, indicating its role in modulating biological pathways relevant to drug development.
-
Drug Development :
- Research has indicated that this compound can be optimized for potency and pharmacokinetics, leading to the creation of new therapeutic agents targeting specific diseases. For instance, modifications to the compound have resulted in derivatives with enhanced inhibition of ERK5, a kinase involved in cancer pathways .
- The compound's ability to act on histamine receptors also highlights its potential in treating conditions such as obesity, cognitive disorders, and various neurological diseases .
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, showcasing its potential as an anti-cancer agent .
- Another investigation focused on optimizing the pharmacokinetic properties of related compounds, revealing insights into their absorption and metabolism profiles, which are critical for effective drug formulation .
Agrochemical Applications
The compound's unique chemical structure also makes it valuable in agrochemical formulations:
- Pesticide Development :
- Its derivatives have been explored for use as fungicides and herbicides, capitalizing on their ability to interact with biological targets in pests and pathogens .
- The structural features allow for modifications that enhance efficacy against specific agricultural threats while maintaining safety profiles.
Research Findings
A comprehensive analysis of the compound's applications reveals several key findings:
- Binding Affinity Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound to various biological targets, providing insights into its mechanism of action.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the chloro and piperidinyl groups in determining the biological activity of the compound, guiding further modifications for improved efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine with related pyridine derivatives:
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups : The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)pyridine significantly lowers electron density at the pyridine ring, enhancing electrophilic substitution resistance compared to the 2-methylpiperidin-1-yl group, which is electron-donating .
- Solubility : The oxalate salt in 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate improves aqueous solubility, a critical factor in pharmaceutical formulations .
Antimicrobial Activity
Derivatives of 2-Chloro-4-(substituted-phenyl)pyridine with nitro (-NO2) or methoxy (-OMe) groups exhibit moderate to strong antimicrobial activity. For example:
- Compound Q2 (nitro-substituted): MIC = 12.5 µg/mL against E. coli .
- Compound Q13 (methoxy-substituted): MIC = 25 µg/mL against S. aureus .
The 2-methylpiperidin-1-yl group in the target compound may enhance membrane permeability due to its lipophilicity, though direct antimicrobial data for this compound is lacking in the evidence.
Insecticidal and Antiviral Activity
Cyclopenta[c]pyridine derivatives with 2-chloro-4-substituents, such as compound 112 (2-chloro-4-(trifluoromethoxy)phenyl), show insecticidal activity against Plutella xylostella (LC50 = 0.2 µg/mL) but reduced anti-TMV (Tobacco Mosaic Virus) activity compared to unmodified precursors . This highlights the trade-off between bioactivity and substituent choice.
Preparation Methods
Table: General Synthesis Conditions for Related Compounds
| Step | Reaction Conditions | Reagents | Product |
|---|---|---|---|
| 1 | Heat to 80-110 °C, reflux for 5-15 hours | POCl₃, 2-amino-4-picoline | 2-Chloro-4-picoline |
| 2 | Add SO₂Cl₂ dropwise, react for 2-8 hours | SO₂Cl₂, 2-chloro-4-methylpyridine, free radical initiator | 2-Chloro-4-chloromethylpyridine |
| 3 | Condense at appropriate temperature and pH | 2-Chloro-4-chloromethylpyridine, 2-methylpiperidine | This compound |
Research Findings and Challenges
While specific research findings on the synthesis of this compound are limited, studies on related compounds highlight the importance of optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time can significantly impact the outcome of each step.
Challenges:
- Selectivity and Yield : Achieving high selectivity and yield in the chlorination and substitution steps can be challenging.
- Purification : The purification of the final product may require careful chromatography or distillation techniques.
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-chloro-4-chloromethylpyridine with 2-methylpiperidine under basic conditions (e.g., NaOH in dichloromethane) to substitute the chloromethyl group with the piperidine moiety . Alternative routes may use transition metal catalysts (e.g., Pd for cross-coupling) to attach the 2-methylpiperidine group to the pyridine ring. Critical parameters include:
- Temperature : 60–80°C for substitution reactions.
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Pyridine protons appear as doublets (δ 7.5–8.5 ppm). Piperidine protons show multiplet signals (δ 1.2–3.0 ppm), with methyl groups at δ 1.0–1.5 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 210–215 (M+H)+, with fragmentation patterns indicating loss of Cl or piperidine substituents .
- IR : C-Cl stretches (~650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm functional groups .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : The compound’s piperidine-pyridine scaffold is common in ligands targeting central nervous system receptors. It may act as a metabotropic glutamate receptor (mGluR) modulator, analogous to CTEP (a structurally related mGluR5 antagonist) . In vitro assays (e.g., radioligand binding) using HEK293 cells expressing mGluR5 can validate activity. Dose-response curves (IC50) and selectivity profiles against other receptors (e.g., dopamine D2) should be established .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency; Pd(PPh3)4 improves aryl-piperidine bond formation .
- Reaction Monitoring : Use HPLC or GC-MS to track intermediates and byproducts (e.g., unreacted chloromethylpyridine) .
- Crystallization Optimization : Solvent mixtures (e.g., ethanol:water 4:1) enhance crystal purity (>99% by HPLC) .
Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | DMF | 80 | 78 | 98 |
| None | DCM | 60 | 45 | 85 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Solutions include:
- Chiral HPLC : Separate enantiomers (if present) and test individually for receptor binding .
- Batch Analysis : Compare commercial batches via elemental analysis; residual solvents (e.g., DMSO) may inhibit assays .
- Standardized Assays : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 37°C) .
Q. How does the 2-methylpiperidine substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP calculations (e.g., ChemDraw) predict enhanced blood-brain barrier penetration vs. non-methylated analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; methyl groups reduce oxidative metabolism .
- SAR Studies : Compare with 4-(piperidin-4-yl)pyridine derivatives to identify critical substituents for target binding .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
